molecular formula C16H18N4O2 B2730256 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide CAS No. 1207022-46-5

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2730256
CAS No.: 1207022-46-5
M. Wt: 298.346
InChI Key: HMHNKDCVYFRLJK-UHFFFAOYSA-N
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Description

“N-(4-((6-methylpyridazin-3-yl)amino)phenyl)tetrahydrofuran-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as aromatic anilides . The molecular formula is C16H18N4O2 and the molecular weight is 298.346.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and characterized by FTIR, 1 H-NMR, mass spectral and elemental analysis . For instance, the synthesis of 6-methyl- N 1 - (4- (pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine involved the use of N - (2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine and stannous chloride dihydrate in hydrochloric acid .


Molecular Structure Analysis

The crystal structure of a similar compound at 100 K is triclinic, with space group P-1 . The dimensions are a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, V = 1293.6 (5) Å 3, Z = 2, µ = 0.089 mm −1, D calc = 1.267 g cm −3, F (000) = 524 .


Physical and Chemical Properties Analysis

The compound is an aromatic anilide . Its molecular formula is C16H18N4O2 and the molecular weight is 298.346.

Scientific Research Applications

Discovery and Evaluation of Kinase Inhibitors

  • Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, suggesting their potential application in cancer therapy (G. M. Schroeder et al., 2009).

Synthesis and Biological Evaluation of Novel Compounds

  • A study on novel 4-phenoxypyridine derivatives containing various carboxamide moieties synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines. These findings indicate the potential utility of such compounds in the development of antitumor agents (Ju Liu et al., 2020).

Heterocyclic Derivative Syntheses

  • Research involving the catalytic reaction of 4-yn-1-ones to give various heterocyclic derivatives, including tetrahydrofuran and dioxolane, showcases the synthetic versatility of these compounds. This suggests potential applications in creating diverse molecular structures for further pharmacological evaluation (A. Bacchi et al., 2005).

Future Directions

While specific future directions for this compound were not found, indole derivatives, which are structurally similar, have been suggested to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-4-9-15(20-19-11)17-12-5-7-13(8-6-12)18-16(21)14-3-2-10-22-14/h4-9,14H,2-3,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHNKDCVYFRLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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